molecular formula C19H18N2O B2946316 4-{[(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)imino]methyl}benzenecarbonitrile CAS No. 1351483-99-2

4-{[(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)imino]methyl}benzenecarbonitrile

Cat. No.: B2946316
CAS No.: 1351483-99-2
M. Wt: 290.366
InChI Key: XCBRANFKMWLMAI-CIAFOILYSA-N
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Description

4-{[(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)imino]methyl}benzenecarbonitrile is a specialized chemical building block designed for advanced pharmaceutical and medicinal chemistry research. Its molecular architecture, featuring a benzofuran core linked to a benzonitrile via an imine group, makes it a valuable scaffold for constructing novel bioactive molecules. The 2,3-dihydrobenzofuran moiety is a privileged structure in drug discovery, known for its metabolic stability and ability to contribute to favorable pharmacokinetic properties . The primary research application of this compound lies in its role as a key synthon for the development of H3 receptor antagonists . Structural analogues based on the 2-aminoethylbenzofuran skeleton have demonstrated potent and selective antagonism of the histamine H3 receptor, which is a prominent target for disorders of the central nervous system . These antagonists have shown efficacy in enhancing cognition and attention in preclinical models, positioning them as promising candidates for the treatment of cognitive dysfunction . Furthermore, the reactive imine (C=N) group in this molecule serves as a versatile handle for further chemical modification, allowing researchers to explore diverse chemical space and optimize interactions with biological targets. This compound is intended for use in discovery chemistry and is strictly for research purposes.

Properties

IUPAC Name

4-[(2,2,4-trimethyl-3H-1-benzofuran-7-yl)iminomethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-13-4-9-17(18-16(13)10-19(2,3)22-18)21-12-15-7-5-14(11-20)6-8-15/h4-9,12H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBRANFKMWLMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=C(C=C1)N=CC3=CC=C(C=C3)C#N)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)imino]methyl}benzenecarbonitrile is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Chemical Formula : C19H18N2O
  • Molecular Weight : 290.36 g/mol
  • CAS Number : Not specified in the search results.

Cannabinoid Receptor Modulation

Research has highlighted the potential of 2,3-dihydro-1-benzofuran derivatives in modulating cannabinoid receptors. These compounds are noted for their selective agonist activity towards the CB2 receptor, which is implicated in pain relief and anti-inflammatory responses. The synthesis of these derivatives often focuses on enhancing their binding affinity and selectivity for cannabinoid receptors .

Antimicrobial Activity

The antimicrobial properties of related compounds have been explored extensively. For example, certain derivatives have demonstrated effective inhibition against various bacterial strains. In particular, modifications in the molecular structure can significantly impact their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that specific substitutions can enhance antimicrobial potency .

Study 1: Antiviral Efficacy

A study published in MDPI investigated the antiviral activities of various N-Heterocycles. The results indicated that compounds with structural similarities to this compound showed improved biological activity against viral targets at concentrations as low as 0.20 μM .

Study 2: Cannabinoid Receptor Agonism

In a study focusing on cannabinoid receptor agonists, a series of 2,3-dihydro-1-benzofuran derivatives were synthesized and tested for their activity at the CB2 receptor. The findings revealed that certain modifications led to enhanced agonist activity compared to traditional cannabinoid compounds. This suggests that further exploration of the compound's structure could yield significant therapeutic benefits for neuropathic pain management .

Study 3: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of benzofuran derivatives against a panel of bacterial strains. The study found that specific analogs exhibited minimum inhibitory concentrations (MIC) as low as 16 μg/mL against C. albicans and other fungal strains. This highlights the potential of benzofuran-based compounds in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity Type Compound Target/Pathogen Efficacy (EC50/MIC)
AntiviralN-HeterocyclesVarious Viruses0.20 - 0.35 μM
Cannabinoid Agonism2,3-Dihydro-1-benzofuran DerivativesCB2 ReceptorEnhanced vs Nevirapine
AntimicrobialBenzofuran DerivativesS. aureus, E. coliMIC = 16 μg/mL

Comparison with Similar Compounds

Azo-Azomethine Derivatives

Compounds such as 4-[[[4-(phenylazo)phenyl]imino]methyl]phenyl-2-propenoate () share the imino linkage but incorporate an azo (-N=N-) group and an acryloyl ester instead of benzonitrile. Key differences include:

  • Electronic Effects : The acryloyl ester introduces electron-withdrawing carbonyl groups, while the benzonitrile in the target compound provides stronger polarization due to the nitrile's electronegativity.
  • Synthesis : Azo-azomethines are synthesized via diazonium salt coupling followed by acryloylation with metallic sodium and acryloyl chloride . The target compound likely employs a Schiff base condensation between an amine and aldehyde.
  • Applications : Azo-azomethines are often used as dyes or ligands, whereas benzonitrile derivatives may exhibit enhanced stability for optoelectronic materials.

Methoxy-Substituted Azomethines

The compound (E)-3-Methoxy-4-(((4-methoxyphenyl)imino)methyl)phenyl 4-(hexyloxy)benzoate (A6) () features alkoxy chains and ester groups. Comparisons include:

  • Mesomorphic Behavior : Long alkoxy chains (e.g., hexyloxy) in A6 promote liquid crystalline phases, whereas the target compound’s trimethyl-dihydrobenzofuran may restrict mesophase formation due to steric hindrance.
  • Polarity : The benzoate ester in A6 increases hydrophilicity compared to the lipophilic benzonitrile group.

Heterocyclic Nitriles

  • 4-Pyridazinecarbonitrile,2,3-dihydro-3-imino-2-(4-nitrophenyl)-6-[(4,6,7-trimethoxy-5-benzofuranyl)carbonyl] (): This compound shares a benzofuran core but includes pyridazine and nitro groups. The nitro group enhances reactivity in electrophilic substitution, while the trimethoxybenzofuran increases solubility in polar solvents compared to the target’s trimethyl substitution.

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Notable Properties/Applications Reference
4-{[(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)imino]methyl}benzenecarbonitrile C₂₀H₁₈N₂O Benzonitrile, dihydrobenzofuran High thermal stability, optoelectronics Inferred
4-[[[4-(Phenylazo)phenyl]imino]methyl]phenyl-2-propenoate C₂₂H₁₇N₃O₂ Azo, acryloyl ester Dyes, coordination chemistry
(E)-3-Methoxy-4-(((4-methoxyphenyl)imino)methyl)phenyl 4-(hexyloxy)benzoate C₂₈H₃₁NO₅ Alkoxy chains, ester Liquid crystalline materials
4-Pyridazinecarbonitrile () C₂₃H₁₇N₅O₇ Pyridazine, nitro, trimethoxy High polarity, reactive intermediates
Trifluoromethyl-benzonitrile () C₁₉H₁₃F₃N₂O₄S Trifluoromethyl, thiazolidinone Pharmaceutical potential

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